![molecular formula C18H21NO4 B12288094 4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy- CAS No. 38848-21-4](/img/structure/B12288094.png)

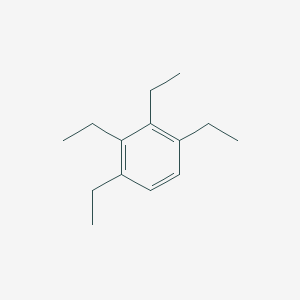

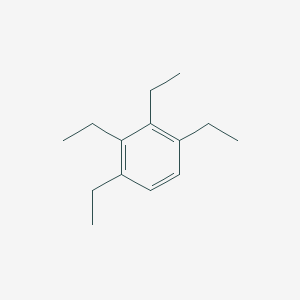

4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy-

Vue d'ensemble

Description

La céphalotaxine-13C,d3 est un analogue marqué de la céphalotaxine, un alcaloïde naturel isolé de l'espèce Cephalotaxus. Ce composé est principalement utilisé dans la recherche scientifique en raison de ses propriétés antivirales et antitumorales . Le marquage au carbone-13 et au deutérium (d3) permet des études métaboliques et pharmacocinétiques détaillées.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse de la céphalotaxine-13C,d3 implique plusieurs étapes, notamment l'ouverture de cycle oxydative d'un furane, qui révèle un dicarbonyle lié à une amine. Cet intermédiaire subit une cyclisation de Mannich transannulaire spontanée, formant la sous-structure de la céphalotaxine en une seule opération avec un rendement de 60 % . Le produit final est obtenu par une réduction de Noyori, qui offre une excellente énantiosélectivité .

Méthodes de production industrielle : La production industrielle de la céphalotaxine-13C,d3 est généralement réalisée par des méthodes semi-synthétiques. Le composé est dérivé de la céphalotaxine extraite des plantes, qui est ensuite marquée au carbone-13 et au deutérium. Cette méthode garantit un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

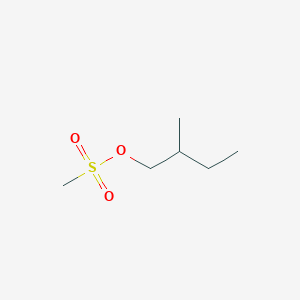

Types de réactions : La céphalotaxine-13C,d3 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. L'ouverture de cycle oxydative d'un furane est une étape clé de sa synthèse . De plus, le composé peut participer à des réactions de cyclisation de Mannich, formant des structures polycycliques complexes .

Réactifs et conditions courants :

Oxydation : L'oxydation du furane est généralement réalisée à l'aide d'oxydants tels que l'acide m-chloroperbenzoïque (m-CPBA).

Réduction : La réduction de Noyori utilise des catalyseurs chiraux pour obtenir une haute énantiosélectivité.

Substitution : La cyclisation de Mannich implique l'utilisation d'intermédiaires dicarbonyles liés à une amine.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la céphalotaxine, qui sont utilisés dans des applications de synthèse supplémentaires et des études biologiques .

Applications de la recherche scientifique

La céphalotaxine-13C,d3 a un large éventail d'applications dans la recherche scientifique :

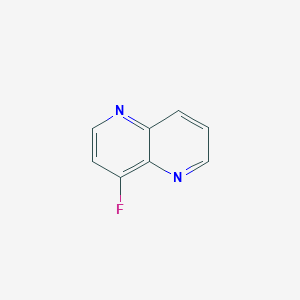

Mécanisme d'action

La céphalotaxine-13C,d3 exerce ses effets principalement par l'activation des voies d'apoptose mitochondriale. Elle réduit le potentiel de la membrane mitochondriale, régule à la baisse la protéine anti-apoptotique Bcl-2 et régule à la hausse la protéine pro-apoptotique Bak . De plus, elle altère le flux d'autophagie en bloquant l'acidification lysosomale, favorisant davantage l'apoptose dans les cellules leucémiques .

Composés similaires :

Homoharringtonine : Un autre alcaloïde de l'espèce Cephalotaxus, utilisé dans le traitement de la leucémie.

Désoxyharringtonine : Un dérivé présentant des propriétés antitumorales similaires.

Isoharringtonine : Connu pour son activité inhibitrice contre diverses lignées cellulaires cancéreuses.

Unicité : La céphalotaxine-13C,d3 est unique en raison de son marquage isotopique stable, qui permet des études métaboliques et pharmacocinétiques détaillées. Ce marquage offre un avantage significatif dans les applications de recherche, permettant un suivi précis et une analyse du comportement du composé dans les systèmes biologiques.

Applications De Recherche Scientifique

Cephalotaxine-13C,d3 has a wide range of applications in scientific research:

Mécanisme D'action

Cephalotaxine-13C,d3 exerts its effects primarily through the activation of mitochondrial apoptosis pathways. It reduces mitochondrial membrane potential, downregulates anti-apoptotic Bcl-2 protein, and upregulates pro-apoptotic Bak protein . Additionally, it impairs autophagy flow by blocking lysosomal acidification, further promoting apoptosis in leukemia cells .

Comparaison Avec Des Composés Similaires

Homoharringtonine: Another alkaloid from the Cephalotaxus species, used in the treatment of leukemia.

Deoxyharringtonine: A derivative with similar antitumor properties.

Isoharringtonine: Known for its inhibitory activity against various cancer cell lines.

Uniqueness: Cephalotaxine-13C,d3 is unique due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies. This labeling provides a significant advantage in research applications, enabling precise tracking and analysis of the compound’s behavior in biological systems.

Propriétés

IUPAC Name |

4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNCVRSYJBNGLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24316-19-6, 38848-21-4 | |

| Record name | Cephalotaxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cephalotaxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cephalotaxine, (.+-.)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster](/img/structure/B12288043.png)

![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B12288061.png)

![1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate](/img/structure/B12288073.png)

![[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B12288076.png)

![5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12288080.png)

![methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12288084.png)